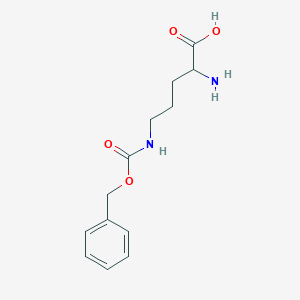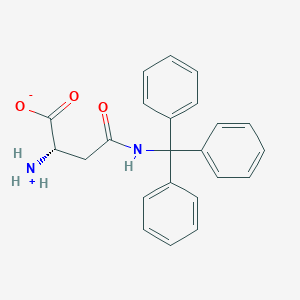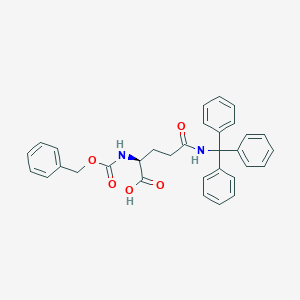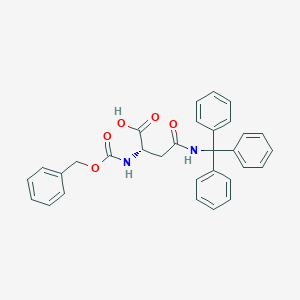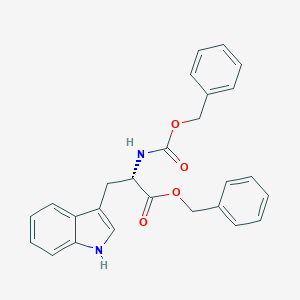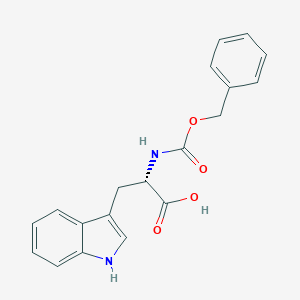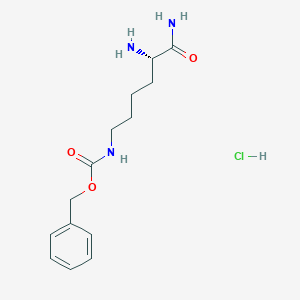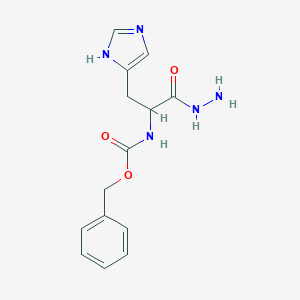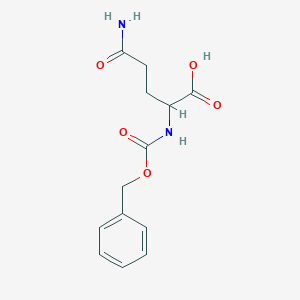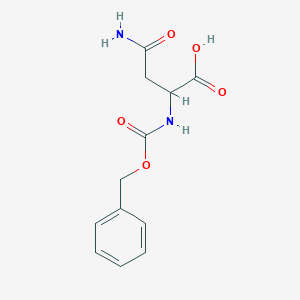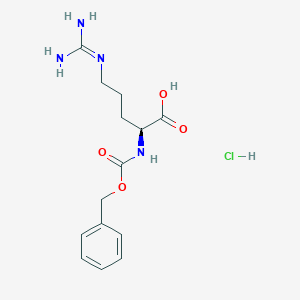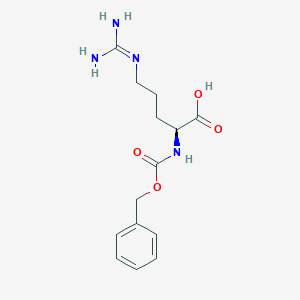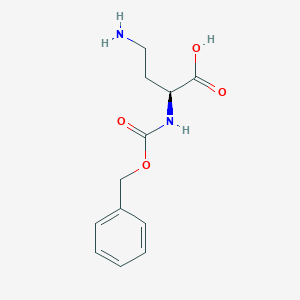
(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate, also known as this compound, is a useful research compound. Its molecular formula is C28H29N3O8 and its molecular weight is 535.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Z-Lys(Z)-ONp, also known as (S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate, is primarily used in peptide synthesis . Its primary targets are the amino groups of lysine residues in peptide chains .
Mode of Action
The compound acts as a protecting group for the amino group of lysine in peptide synthesis . It temporarily blocks the reactivity of the lysine amino group, allowing for selective reactions at other sites within the peptide chain . The mechanism of action involves the formation of a stable amide bond with the lysine amino group, preventing unwanted side reactions during peptide synthesis .
Result of Action
The result of the compound’s action is the controlled and precise assembly of peptides with specific sequences and structures .
Action Environment
The action of Z-Lys(Z)-ONp can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . It is stable at pH 7.4, but cleaves at pH 5.0 . This property can be leveraged in peptide synthesis to selectively remove the protecting group under specific conditions .
Properties
CAS No. |
21160-82-7 |
|---|---|
Molecular Formula |
C28H29N3O8 |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-[phenylmethoxycarbonyl-[4-(phenylmethoxycarbonylamino)butyl]amino]acetate |
InChI |
InChI=1S/C28H29N3O8/c32-26(39-25-15-13-24(14-16-25)31(35)36)19-30(28(34)38-21-23-11-5-2-6-12-23)18-8-7-17-29-27(33)37-20-22-9-3-1-4-10-22/h1-6,9-16H,7-8,17-21H2,(H,29,33) |
InChI Key |
MNVSGIGRAHZSAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCN(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |
Synonyms |
Z-Lys(Z)-ONp; 21160-82-7; (S)-4-Nitrophenyl2,6-bis(((benzyloxy)carbonyl)amino)hexanoate; 2116-82-7; AmbotzZAA1229; Z-LYS-ONP; SCHEMBL2028970; CTK8F0215; MolPort-003-983-048; C28H29N3O8; 0799AB; ZINC71788229; AKOS015833775; AKOS016003504; AK-81062; BP-10923; ST2414647; TC-066818; N|A,N|A-di-Z-L-lysine4-nitrophenylester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


